

A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dichloropropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dichloropropane

Cat. No.: B165471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dichloropropane, a halogenated hydrocarbon, is a colorless, volatile liquid. While not as extensively studied as its isomer, 1,2-dichloropropane, understanding its physicochemical properties is crucial for its application as a solvent, a chemical intermediate in synthesis, and for assessing its environmental and toxicological impact. This technical guide provides a detailed overview of the core physicochemical properties of **2,2-dichloropropane**, methodologies for their determination, and insights into its chemical reactivity and potential metabolic pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2,2-dichloropropane** are summarized in the tables below. These properties are essential for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of 2,2-Dichloropropane

Property	Value	Reference
Molecular Formula	C ₃ H ₆ Cl ₂	[1] [2]
Molecular Weight	112.99 g/mol	[1] [2]
Appearance	Colorless liquid	
Odor	Chloroform-like	
Density	1.082 g/mL at 25 °C	[1] [3] [4] [5]
Boiling Point	68-70 °C	[1] [3] [6] [7]
Melting Point	-34 to -35 °C	[1] [3] [5] [6]
Refractive Index (n _{20/D})	1.4145 - 1.415	[1] [3] [4]

Table 2: Thermodynamic and Safety-Related Properties of 2,2-Dichloropropane

Property	Value	Reference
Vapor Pressure	180 hPa at 25 °C	[8]
Flash Point	-5 °C	[1]
Dielectric Constant	11.4 at 20 °C	[1]
Dipole Moment	2.35 D	[6]
Water Solubility	Sparingly soluble	-
LogP (Octanol-Water Partition Coefficient)	1.89 - 2.20	[8]

Experimental Protocols

Accurate determination of physicochemical properties is paramount. The following sections detail generalized experimental protocols that can be adapted for **2,2-dichloropropane**.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.

Materials:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heat-resistant oil (e.g., mineral oil)
- Bunsen burner or heating mantle
- Stand and clamp

Procedure:

- Fill the Thiele tube with heat-resistant oil to a level just above the side arm.
- Add a small amount of **2,2-dichloropropane** to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube.
- Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
- Observe the capillary tube. As the temperature approaches the boiling point of **2,2-dichloropropane** (approx. 68-70 °C), a steady stream of bubbles will emerge from the open

end of the capillary tube.

- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.

Materials:

- Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary tube
- Analytical balance
- **2,2-Dichloropropane**
- Distilled water (for calibration)
- Thermostat or water bath

Procedure:

- Thoroughly clean and dry the pycnometer and its stopper.
- Weigh the empty, dry pycnometer on an analytical balance and record the mass (m_1).
- Fill the pycnometer with distilled water of a known temperature and insert the stopper, allowing excess water to exit through the capillary. Ensure there are no air bubbles.
- Dry the outside of the pycnometer and weigh it (m_2).
- Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer: $V = (m_2 - m_1) / \rho_{\text{water}}$.
- Empty, clean, and thoroughly dry the pycnometer.

- Fill the pycnometer with **2,2-dichloropropane**, following the same procedure as with water.
- Weigh the pycnometer filled with **2,2-dichloropropane** (m_3).
- Calculate the density of **2,2-dichloropropane**: $\rho_{\text{sample}} = (m_3 - m_1) / V$.

Determination of Melting Point (Melting Point Apparatus)

Given that **2,2-dichloropropane** has a low melting point (-34 to -35 °C), a specialized low-temperature melting point apparatus or a cryostat is required. The general principle remains the same.

Materials:

- Low-temperature melting point apparatus or cryostat
- Capillary tubes
- Sample of **2,2-dichloropropane** (solidified)

Procedure:

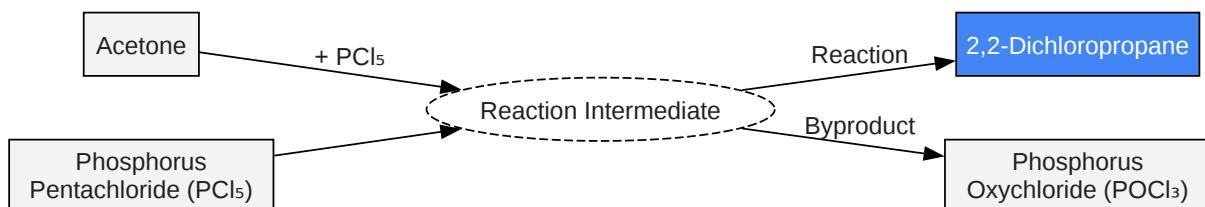
- Cool a small sample of **2,2-dichloropropane** until it solidifies.
- Introduce a small amount of the powdered solid into a capillary tube and pack it down.
- Place the capillary tube in the sample holder of the pre-cooled melting point apparatus.
- Slowly increase the temperature of the apparatus (typically 1-2 °C per minute) as it approaches the expected melting point.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
- Record the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Water Solubility (Shake-Flask Method)

This method determines the saturation concentration of a solute in a solvent.

Materials:

- Flask with a stopper
- **2,2-Dichloropropane**
- Distilled water
- Shaker or magnetic stirrer
- Analytical technique for quantification (e.g., Gas Chromatography)

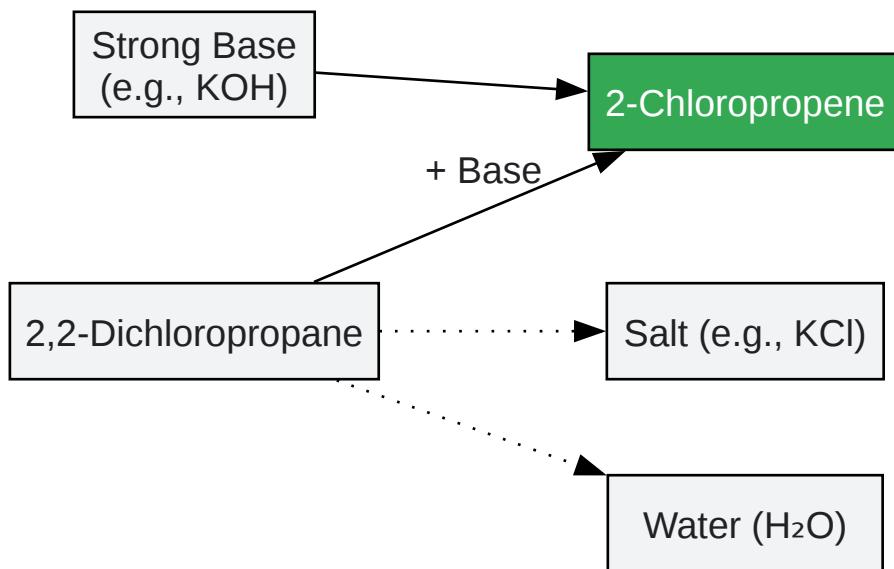

Procedure:

- Add an excess amount of **2,2-dichloropropane** to a known volume of distilled water in a flask.
- Seal the flask and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Allow the mixture to stand undisturbed to allow for phase separation.
- Carefully withdraw a sample from the aqueous phase, ensuring no undissolved **2,2-dichloropropane** is included.
- Analyze the concentration of **2,2-dichloropropane** in the aqueous sample using a calibrated analytical method like Gas Chromatography. This concentration represents the water solubility at that temperature.

Chemical Synthesis and Reactivity

Synthesis of 2,2-Dichloropropane

One common laboratory synthesis of **2,2-dichloropropane** involves the reaction of acetone with phosphorus pentachloride.^[6]

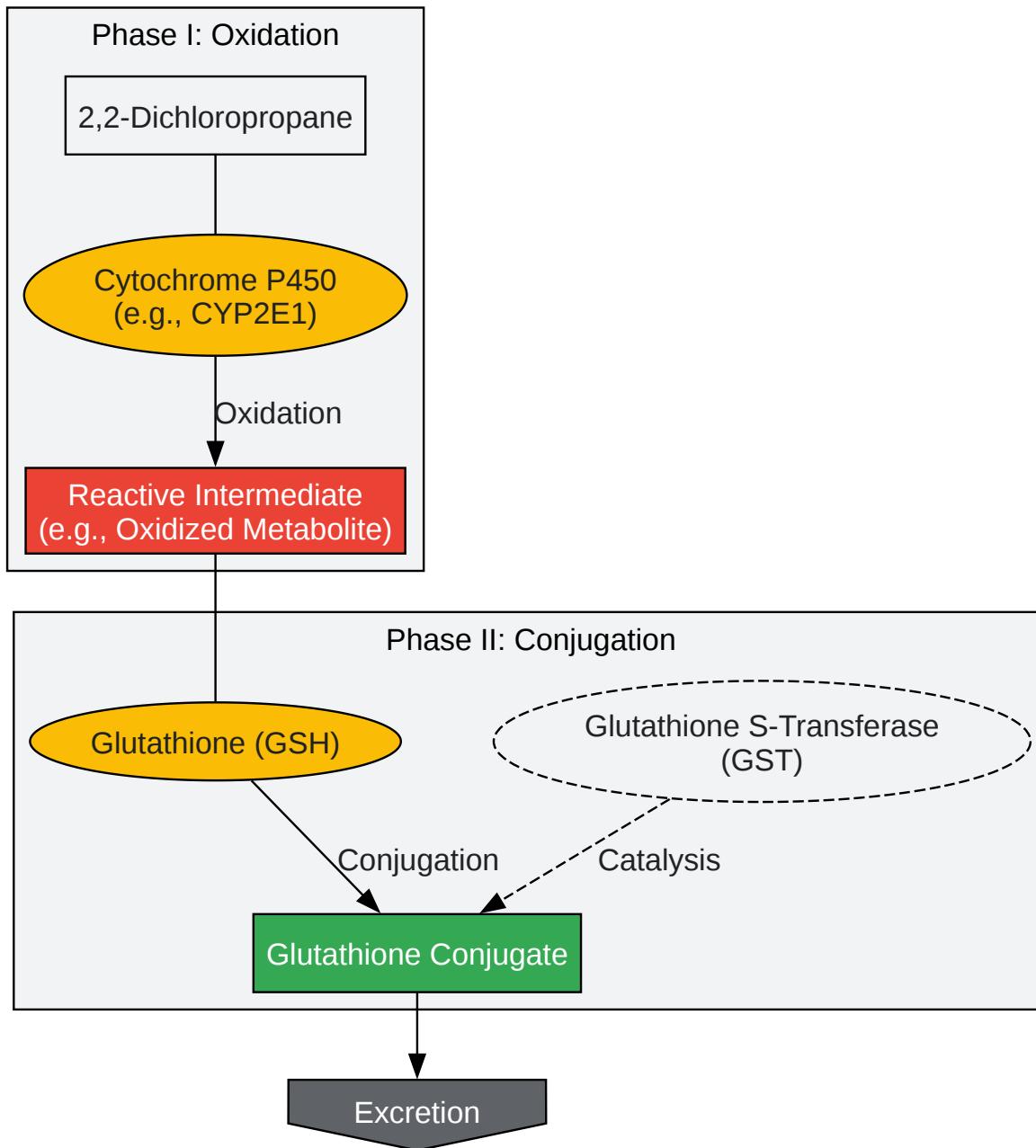


[Click to download full resolution via product page](#)

Caption: Synthesis of **2,2-Dichloropropane** from Acetone.

Dehydrohalogenation of 2,2-Dichloropropane

2,2-Dichloropropane can undergo dehydrohalogenation, an elimination reaction, to form an alkene. This reaction is typically promoted by a strong base.


[Click to download full resolution via product page](#)

Caption: Dehydrohalogenation of **2,2-Dichloropropane**.

Potential Metabolic Pathway

While specific studies on the metabolism of **2,2-dichloropropane** are limited, the metabolic fate of its isomer, 1,2-dichloropropane, provides a likely model. The metabolism is expected to

proceed via two main phases: Phase I oxidation by cytochrome P450 enzymes and Phase II conjugation with glutathione (GSH).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. westlab.com [westlab.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 6. Spontaneous Production of Glutathione-Conjugated Forms of 1,2-Dichloropropane: Comparative Study on Metabolic Activation Processes of Dihaloalkanes Associated with Occupational Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 2,2-Dichloropropane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165471#physicochemical-properties-of-2-2-dichloropropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com